N-(1-ethylbenzimidazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(1-ethylbenzimidazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both benzimidazole and piperidine moieties in the structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylbenzimidazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of 1-ethylbenzimidazole: This can be achieved by reacting o-phenylenediamine with ethyl chloroformate under basic conditions.
Acylation: The 1-ethylbenzimidazole is then acylated with 2-bromoacetyl chloride to form 2-(1-ethylbenzimidazol-2-yl)acetyl bromide.
Nucleophilic Substitution: The final step involves the reaction of 2-(1-ethylbenzimidazol-2-yl)acetyl bromide with 4-methylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(1-ethylbenzimidazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzimidazole derivatives.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known drugs.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ethylbenzimidazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethylbenzimidazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: can be compared with other benzimidazole derivatives such as:
Uniqueness
- The unique combination of benzimidazole and piperidine moieties in this compound may confer distinct pharmacological properties, potentially offering advantages in terms of efficacy, selectivity, and safety.
Properties
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-3-21-15-7-5-4-6-14(15)18-17(21)19-16(22)12-20-10-8-13(2)9-11-20/h4-7,13H,3,8-12H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJGEWBXRFPAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)CN3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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